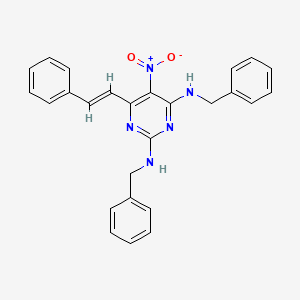
5-tert-butyl-1-(2-fluorobenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-butyl-1-(2-fluorobenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has been widely used in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool in various fields of research.
Mecanismo De Acción
The mechanism of action of 5-tert-butyl-1-(2-fluorobenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, such as topoisomerase II and DNA polymerase. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-tert-butyl-1-(2-fluorobenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-tert-butyl-1-(2-fluorobenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its unique structure and properties. It can be used as a building block in the synthesis of other compounds and as a ligand in the synthesis of metal complexes. However, one of the limitations of using this compound is its cost and availability.
Direcciones Futuras
There are several future directions for the study of 5-tert-butyl-1-(2-fluorobenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. One direction is the synthesis of new derivatives of this compound with improved properties and potential applications. Another direction is the study of the mechanism of action of this compound and its potential applications in the treatment of cancer and other diseases. Finally, the study of the toxicity and safety of this compound is also an important future direction.
Métodos De Síntesis
The synthesis of 5-tert-butyl-1-(2-fluorobenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves several steps. The first step is the reaction of 2-fluorobenzoyl chloride with tert-butylamine to form 2-fluorobenzoyl tert-butylamide. The second step is the reaction of 2-fluorobenzoyl tert-butylamide with trifluoroacetic anhydride to form 2-fluorobenzoyl tert-butyltrifluoroacetamide. The third step is the reaction of 2-fluorobenzoyl tert-butyltrifluoroacetamide with hydrazine hydrate to form 5-tert-butyl-1-(2-fluorobenzoyl)hydrazine. The final step is the reaction of 5-tert-butyl-1-(2-fluorobenzoyl)hydrazine with ethyl acetoacetate to form 5-tert-butyl-1-(2-fluorobenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol.
Aplicaciones Científicas De Investigación
5-tert-butyl-1-(2-fluorobenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been used in various fields of scientific research. It has been used as a building block in the synthesis of other compounds, such as pyrazolopyridine derivatives and pyrazolylpyridazine derivatives. It has also been used as a ligand in the synthesis of metal complexes. In addition, this compound has been studied for its potential applications in the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
[5-tert-butyl-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F4N2O2/c1-13(2,3)14(23)8-11(15(17,18)19)20-21(14)12(22)9-6-4-5-7-10(9)16/h4-7,23H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRJLIATPYBMBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CC(=NN1C(=O)C2=CC=CC=C2F)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methylbenzyl)-4-[4-(2-pyridinyl)benzyl]piperazine](/img/structure/B5458801.png)
![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5458809.png)
![(3R*,4R*)-1-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5458813.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[2-(methylamino)ethyl]-3-isoxazolecarboxamide hydrochloride](/img/structure/B5458815.png)
![3-methyl-7-[2-(2-pyridinyl)ethyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5458816.png)
![2-[(1-ethyl-1H-pyrazol-3-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5458819.png)

![ethyl 2-acetyl-3-{4-[(dimethylamino)methylene]-5-oxo-4,5-dihydro-2-furanyl}acrylate](/img/structure/B5458862.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B5458865.png)

![4,6-dimethyl-2-[(3aS*,6aR*)-3-(3-morpholin-4-ylpropyl)-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazol-5-yl]nicotinonitrile](/img/structure/B5458889.png)

![ethyl (1-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}-2-piperidinyl)acetate](/img/structure/B5458905.png)
![4-{4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5458908.png)